
Xylaric acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Xylaric acid is a natural product found in Xylaria and Xylaria grammica with data available.
科学的研究の応用
Identification and Quantitation of Xenobiotics
The study by Imbenotte et al. (2003) highlights the use of 1H NMR spectroscopy for analyzing a range of xenobiotics and their metabolites in biological fluids. This method, characterized by its direct and sample preparation-free approach, was successfully applied in acute poisoning cases involving various drugs, including valproic acid and salicylates. Notably, the ability to detect and quantify substances like paraquat in urine illustrates the versatility and effectiveness of this technique in forensic investigations (Imbenotte et al., 2003).
Clinical Application of Gamma-Hydroxybutyric Acid
Frucht, Bordelon, and Houghton (2005) conducted a detailed study on the use of gamma-hydroxybutyric acid (Xyrem) for treating severe alcohol-responsive posthypoxic myoclonus. The study, an open-label, dose-finding, blinded-rating trial, indicated that Xyrem significantly improved the condition, allowing the patient to perform daily activities and showing potential as a treatment for alcohol-responsive movement disorders (Frucht, Bordelon, & Houghton, 2005).
Feasibility of Monitoring Gamma-Hydroxybutyric Acid Concentrations
Ingels et al. (2013) explored the feasibility of monitoring gamma-hydroxybutyric acid (GHB) concentrations in patients treated with sodium oxybate (Xyrem®) for narcolepsy with cataplexy. The study utilized dried blood spots (DBS) collected by patients at home, demonstrating the applicability and precision of this technique in a real-life setting. The findings underline the potential of DBS sampling in providing insights into GHB concentrations following sodium oxybate intake, offering a promising avenue for patient monitoring and treatment optimization (Ingels et al., 2013).
特性
| 10158-64-2 | |
分子式 |
C7H6O4 |
分子量 |
154.12 g/mol |
IUPAC名 |
2-(4-oxopyran-3-yl)acetic acid |
InChI |
InChI=1S/C7H6O4/c8-6-1-2-11-4-5(6)3-7(9)10/h1-2,4H,3H2,(H,9,10) |
InChIキー |
OIYFAQRHWMVENL-UHFFFAOYSA-N |
SMILES |
C1=COC=C(C1=O)CC(=O)O |
正規SMILES |
C1=COC=C(C1=O)CC(=O)O |
| 10158-64-2 | |
同義語 |
gamma-pyrone-3-acetic acid L 741,494 L 741494 L-741,494 L-741494 |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


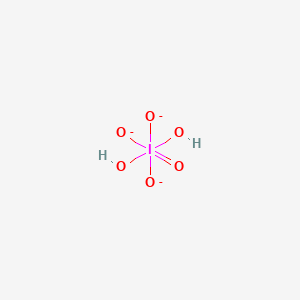
![N-cyclopropyl-2-[[2-(4-ethoxyphenyl)-5-methyl-4-oxazolyl]methylthio]acetamide](/img/structure/B1226576.png)
![2-Methyl-2,6-diphenyl-7-oxa-1-azabicyclo[2.2.1]heptane](/img/structure/B1226578.png)

![N-[4-chloro-3-[(4-chlorophenyl)sulfamoyl]phenyl]-4-propan-2-yloxybenzamide](/img/structure/B1226581.png)

![N-(4-methoxyphenyl)-5-oxo-6,7-dihydro-[1,2,4]triazolo[3,4-b][1,3]thiazine-7-carboxamide](/img/structure/B1226584.png)
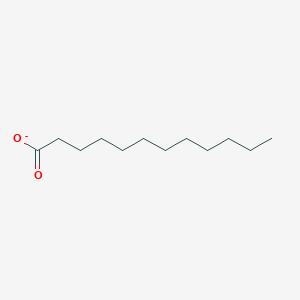
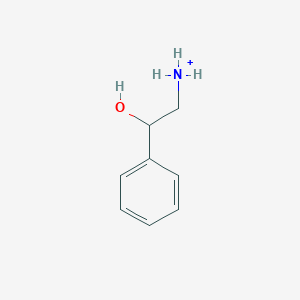
![3-Hydroxy-1-adamantanecarboxylic acid [2-[2-(difluoromethoxy)anilino]-2-oxoethyl] ester](/img/structure/B1226593.png)
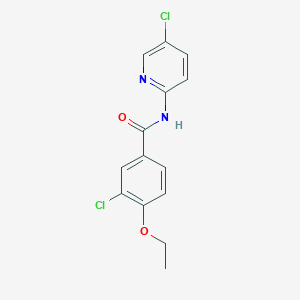
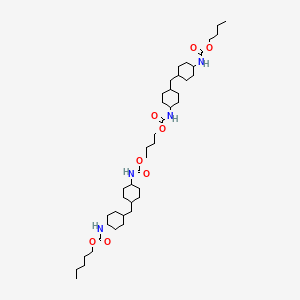
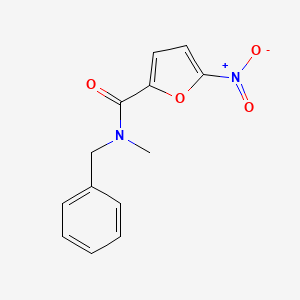
![4-[[(4-Methyl-5-thieno[3,2-b]pyrrolyl)-oxomethyl]amino]benzoic acid methyl ester](/img/structure/B1226599.png)
